molecular formula C11H21NO3 B13413958 Ethyl 3-(2-amino-2-oxoethyl)-5-methylhexanoate

Ethyl 3-(2-amino-2-oxoethyl)-5-methylhexanoate

Cat. No.: B13413958
M. Wt: 215.29 g/mol
InChI Key: FPXHWPWMZRTUQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(2-amino-2-oxoethyl)-5-methylhexanoate (CAS 959143-48-7) is a fine chemical with the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol. It is characterized as a key intermediate, impurity, and metabolite in pharmaceutical research and development . This compound is of particular interest in synthetic organic chemistry for the preparation of more complex, biologically active molecules. For instance, it serves as a critical precursor in the synthesis of R-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid and related intermediates, which are closely associated with the development of central nervous system (CNS) agents such as the drug Pregabalin . As a synthetic building block, its structure incorporates both ester and amide functional groups, making it a versatile scaffold for further chemical transformations. Researchers utilize this compound in the development and optimization of synthetic routes, as well as a standard for quality control and analytical testing to monitor the presence of process-related impurities in active pharmaceutical ingredients (APIs). The product must be stored at 2-8°C in a refrigerator to maintain stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

ethyl 3-(2-amino-2-oxoethyl)-5-methylhexanoate

InChI

InChI=1S/C11H21NO3/c1-4-15-11(14)7-9(5-8(2)3)6-10(12)13/h8-9H,4-7H2,1-3H3,(H2,12,13)

InChI Key

FPXHWPWMZRTUQS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(CC(C)C)CC(=O)N

Origin of Product

United States

Preparation Methods

Esterification of 5-Methylhexanoic Acid

  • Starting Material: 5-Methylhexanoic acid (commercially available or synthesized from isovaleric acid derivatives).
  • Reaction: Esterification with ethanol in the presence of catalytic sulfuric acid.
5-Methylhexanoic acid + Ethanol → Ethyl 5-methylhexanoate
  • Conditions: Reflux at 60-70°C, using excess ethanol, with removal of water by azeotropic distillation or Dean-Stark apparatus to drive the reaction to completion.

Introduction of the 2-Amino-2-oxoethyl Group

  • Method: Nucleophilic substitution or reductive amination involving the corresponding aldehyde or ketone derivatives.

  • Key Reagents:

    • Formaldehyde or paraformaldehyde (as a source of the 2-oxoethyl group).
    • Ammonia or primary amines (to introduce the amino group).
  • Reaction: The ester reacts with formaldehyde under basic conditions, followed by ammonolysis, to form the amino ketoethyl derivative.

  • Example:

Ethyl 5-methylhexanoate + Formaldehyde + Ammonia → Ethyl 3-(2-amino-2-oxoethyl)-5-methylhexanoate
  • Conditions: Mild heating (around 50°C), in aqueous or alcoholic solvents, with pH control to favor amino group formation.

Purification

  • Techniques: Crystallization from suitable solvents (e.g., ethanol), filtration, and drying under reduced pressure.

Route B: Multi-step Synthesis via Glutaric Acid Derivatives

Formation of 3-Isobutylglutaric Acid

  • Step 1: Condensation of isovaleraldehyde with dialkyl malonate in the presence of a base (e.g., diethylamine or piperidine) to form a malonate derivative.

  • Step 2: Hydrolysis and decarboxylation of the malonate derivative to produce 3-isobutylglutaric acid.

  • Reaction Conditions:

    • Solvent: Inert solvents like hexane or toluene.
    • Reflux conditions for hydrolysis (approximately 72 hours).
    • Acid work-up with hydrochloric acid to precipitate the acid.

Conversion to Acid Chloride and Amination

  • Step 3: React 3-isobutylglutaric acid with thionyl chloride to form the acid chloride intermediate.

  • Step 4: Amination using ammonia or suitable amines to produce 3-(2-amino-2-oxoethyl)-5-methylhexanoic acid .

  • Reaction Conditions: Reflux in the presence of thionyl chloride, followed by ammonia treatment at controlled temperatures.

Esterification to Ethyl Ester

  • Step 5: Esterify the amino acid with ethanol under acidic catalysis to obtain This compound .

  • Conditions: Reflux with catalytic sulfuric acid, followed by purification via crystallization.

Purification and Characterization

  • Crystallization: Repeated recrystallization from ethanol or ethyl acetate to enhance purity.
  • Chromatography: Use of preparative HPLC or column chromatography for enantiomeric separation if necessary.
  • Characterization: Confirmed via NMR, IR, and chiral HPLC to verify structure and enantiomeric excess (>99%).

Data Summary Table

Step Reaction Reagents Solvent Conditions Purpose Notes
1 Esterification Ethanol, sulfuric acid Ethanol Reflux 60-70°C Form ethyl ester Remove water via azeotropic distillation
2 Amino ketoethyl formation Formaldehyde, ammonia Aqueous/alcoholic 50°C, pH control Introduce amino-oxoethyl group Mild heating, purification by crystallization
3 Malonate condensation Dialkyl malonate, aldehyde Toluene/hexane Reflux Form malonate intermediate Base catalysis (piperidine)
4 Hydrolysis/Decarboxylation Hydrochloric acid Water Reflux (~72 hrs) Form glutaric acid derivative Acid work-up
5 Acid chloride formation Thionyl chloride Dichloromethane Reflux Activate acid for amination Remove excess SOCl₂
6 Amination Ammonia Ethanol Reflux Form amino acid Purify via crystallization

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-amino-2-oxoethyl)-5-methylhexanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The keto group can be reduced to form hydroxyl derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Ethyl 3-(2-amino-2-oxoethyl)-5-methylhexanoate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-amino-2-oxoethyl)-5-methylhexanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group may undergo hydrolysis, releasing the active acid form, which can further interact with biological targets. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Key Observations :

  • Backbone Flexibility: The hexanoate/hexanoic acid backbone is common, but substituents vary significantly. For example, cyclohexane acetic acid derivatives (e.g., 1-(2-amino-2-oxoethyl)-cyclohexane acetic acid) introduce rigidity via a cyclic structure .
  • Functional Group Impact: The 2-amino-2-oxoethyl group in the target compound confers polarity and hydrogen-bonding capacity, contrasting with the ketone in Ethyl 2-isopropyl-5-methyl-3-oxohexanoate or the carboxylic acid in 3-(Aminomethyl)-5-methylhexanoic acid .

Physical and Chemical Properties

Property This compound 3-(Aminomethyl)-5-methylhexanoic acid Ethyl 2-isopropyl-5-methyl-3-oxohexanoate
Molecular Weight ~215.26 g/mol (estimated) 187.24 g/mol 228.29 g/mol (calculated)
Melting Point Not reported 148–150°C Not reported
Boiling Point Not reported 274°C Not reported
Solubility Likely polar aprotic solvents Slightly soluble in methanol Likely organic solvents
Stability Hydrolyzable ester linkage Acid-sensitive Ketone stable under neutral conditions

Notes:

  • The R-isomer of 3-(2-amino-2-oxoethyl)-5-methylhexanoic acid (CAS 181289-33-8) is reported as a crystalline powder, suggesting similar solid-state behavior for the ethyl ester .
  • Ethyl 2-isopropyl-5-methyl-3-oxohexanoate’s ketone group may enhance stability compared to the hydrolytically labile ester in the target compound .

Critical Insights :

  • The acetamide group in the target compound may enhance binding to biological targets, as seen in triazole derivatives with antiproliferative activity .

Biological Activity

Ethyl 3-(2-amino-2-oxoethyl)-5-methylhexanoate, a compound with significant potential in medicinal and biochemical applications, has garnered attention for its biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes an ethyl ester group and an amino acid derivative. Its molecular formula is C9H17NO3C_9H_{17}NO_3, and it exhibits properties typical of amino acid derivatives, making it a valuable intermediate in pharmaceutical synthesis.

The biological activity of this compound primarily stems from its ability to interact with various biomolecules. The compound can modulate enzyme activity through:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with the active sites of enzymes, influencing their catalytic efficiency.
  • Hydrolysis : The ester group can undergo hydrolysis, releasing active amino acid derivatives that participate in various metabolic pathways.
  • Substitution Reactions : The compound can undergo nucleophilic substitutions, leading to the formation of diverse derivatives that may exhibit distinct biological activities.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties, suggesting potential effectiveness against bacterial infections.
  • Neuroprotective Effects : The compound is being investigated for its role in neuroprotection, particularly in the context of neurodegenerative diseases where modulation of neurotransmitter systems is crucial .
  • Analgesic Properties : Similar compounds have been linked to pain relief mechanisms, indicating that this compound may also have analgesic effects through modulation of pain pathways .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialPotential effectiveness against various bacteria
NeuroprotectivePossible protection against neuronal damage
AnalgesicModulation of pain pathways

Case Studies

  • Neuroprotective Study : A study explored the effects of this compound on neuronal cells subjected to oxidative stress. Results indicated a significant reduction in cell death and oxidative damage markers, suggesting its potential as a neuroprotective agent .
  • Antimicrobial Efficacy : In vitro tests demonstrated that derivatives of this compound exhibited inhibitory effects on several strains of bacteria, including Staphylococcus aureus and Escherichia coli. These findings highlight the compound's potential as a lead for developing new antimicrobial agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.